molecular formula C25H19ClN4OS B2648107 N-(3-chloro-2-methylphenyl)-2-{[2-(naphthalen-1-yl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide CAS No. 1040633-39-3

N-(3-chloro-2-methylphenyl)-2-{[2-(naphthalen-1-yl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide

Cat. No.: B2648107
CAS No.: 1040633-39-3
M. Wt: 458.96
InChI Key: PMWYGWHYHKCKDP-UHFFFAOYSA-N
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Description

N-(3-chloro-2-methylphenyl)-2-{[2-(naphthalen-1-yl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide is a heterocyclic acetamide derivative featuring a pyrazolo[1,5-a]pyrazine core substituted with a naphthalen-1-yl group at position 2 and a sulfanylacetamide side chain at position 2. This compound belongs to a class of molecules designed for applications in medicinal chemistry, particularly targeting enzyme inhibition or receptor modulation due to its structural complexity and functional diversity .

Properties

IUPAC Name

N-(3-chloro-2-methylphenyl)-2-(2-naphthalen-1-ylpyrazolo[1,5-a]pyrazin-4-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H19ClN4OS/c1-16-20(26)10-5-11-21(16)28-24(31)15-32-25-23-14-22(29-30(23)13-12-27-25)19-9-4-7-17-6-2-3-8-18(17)19/h2-14H,15H2,1H3,(H,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMWYGWHYHKCKDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)NC(=O)CSC2=NC=CN3C2=CC(=N3)C4=CC=CC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H19ClN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-chloro-2-methylphenyl)-2-{[2-(naphthalen-1-yl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature regarding its biological properties, including its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The compound can be represented by the following structural formula:

C21H19ClN2O3S\text{C}_{21}\text{H}_{19}\text{Cl}\text{N}_{2}\text{O}_{3}\text{S}

This structure features a chloro-substituted aromatic ring, a naphthalene moiety, and a pyrazolo[1,5-a]pyrazine derivative, which are significant for its biological activity.

Biological Activity Overview

Research into the biological activity of this compound has primarily focused on its anti-cancer and anti-inflammatory properties.

Anticancer Activity

In vitro studies have shown that this compound exhibits significant cytotoxicity against various cancer cell lines. For instance, it demonstrated an IC50 value ranging from 10 to 20 µM in human breast cancer cells (MCF-7) and lung cancer cells (A549) . The mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation.

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties. In a murine model of inflammation, treatment with this compound resulted in a significant reduction in pro-inflammatory cytokines such as TNF-α and IL-6. The observed effect was comparable to that of standard anti-inflammatory drugs like ibuprofen .

The biological activity of this compound is thought to be mediated through several mechanisms:

  • Inhibition of Kinases : The compound may inhibit specific kinases involved in cell signaling pathways that regulate proliferation and survival.
  • Reactive Oxygen Species (ROS) Generation : It has been suggested that the compound induces oxidative stress in cancer cells, leading to apoptosis.
  • Modulation of Gene Expression : The compound may alter the expression of genes associated with cell cycle regulation and apoptosis .

Case Studies

Recent studies have highlighted the potential therapeutic applications of this compound:

  • Breast Cancer Treatment : A study conducted on MCF-7 cells showed that treatment with the compound led to a dose-dependent decrease in cell viability and an increase in apoptotic markers such as cleaved caspase-3 .
  • Inflammatory Diseases : In animal models of arthritis, administration of this compound significantly reduced joint swelling and pain scores compared to control groups .

Data Tables

Biological ActivityCell Line/ModelIC50/EffectReference
AnticancerMCF-710 µM
AnticancerA54920 µM
Anti-inflammatoryMurine modelReduced TNF-α levels
Anti-inflammatoryArthritis modelReduced swelling

Scientific Research Applications

Biological Activities

1. Antitumor Activity
Recent studies have indicated that compounds with similar structures exhibit significant antitumor properties. For instance, derivatives containing pyrazole and sulfanyl groups have shown inhibitory effects against various cancer cell lines, including breast and lung cancers. The mechanism often involves the inhibition of critical signaling pathways such as EGFR and BRAF.

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast)5.4Inhibition of estrogen receptor signaling
A549 (Lung)3.2Induction of apoptosis
HCT116 (Colon)4.8Inhibition of BRAF signaling

2. Anti-inflammatory Properties
The compound has also been evaluated for its anti-inflammatory effects. Studies have shown that it can reduce the production of pro-inflammatory cytokines in vitro, suggesting potential applications in treating inflammatory diseases such as arthritis. The inhibition of cyclooxygenase enzymes (COX) has been observed in similar compounds, leading to decreased inflammation.

3. Antimicrobial Activity
Preliminary investigations into the antimicrobial properties indicate that this compound exhibits activity against various bacterial strains. The structural features, particularly the presence of the pyrazole and thiophene rings, enhance membrane permeability and facilitate interaction with microbial targets.

Case Studies

Case Study 1: Breast Cancer Treatment
A study investigated the cytotoxic effects of N-(3-chloro-2-methylphenyl)-2-{[2-(naphthalen-1-yl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide on breast cancer cell lines. The compound demonstrated significant reductions in cell viability when used in combination with doxorubicin, indicating a potential synergistic effect that warrants further research.

Case Study 2: Anti-inflammatory Research
In a rat model of arthritis, compounds similar to this target demonstrated significant reductions in paw swelling and joint inflammation when administered at low doses. This highlights their potential as safer alternatives to traditional non-steroidal anti-inflammatory drugs (NSAIDs).

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocyclic Scaffold Variations

The pyrazolo[1,5-a]pyrazine core distinguishes the target compound from analogs with pyrazolo[1,5-a]pyrimidine (e.g., N-(3-chloro-4-methylphenyl)-2-[(5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)sulfanyl]acetamide, ). In contrast, the pyrazolo[1,5-a]pyrazine core in the target compound introduces a nitrogen atom at position 4, which may alter electronic properties and hydrogen-bonding capacity .

Substituent Effects on Aromatic Rings
  • Naphthalen-1-yl vs. Phenyl Groups: The naphthalen-1-yl substituent in the target compound provides extended aromaticity compared to phenyl-substituted analogs (e.g., 2-{[2-(4-chlorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}-N-[3-(methylsulfanyl)phenyl]acetamide, ).
  • Chloro and Methyl Substituents : The 3-chloro-2-methylphenyl group in the target compound contrasts with other halogenated aryl groups, such as 4-chlorophenyl () or 3-fluorophenyl (). Chlorine’s electronegativity may improve binding to hydrophobic pockets, while the methyl group introduces steric effects that could influence conformational flexibility .
Sulfanylacetamide Side Chain

The sulfanyl (thioether) linkage in the acetamide side chain is a common feature in analogs like N-(3-chloro-4-fluorophenyl)-2-(naphthalen-1-yl)acetamide (). This group enhances stability against enzymatic hydrolysis compared to oxygen-based ethers and may participate in sulfur-π interactions with biological targets .

Physicochemical and Spectral Properties

  • IR Spectroscopy : The target compound’s IR spectrum would show peaks for C=O (~1670 cm⁻¹), C=S (~700 cm⁻¹), and aromatic C=C (~1600 cm⁻¹), aligning with analogs in and .
  • NMR Data : The ¹H NMR would display signals for naphthalene protons (δ 7.2–8.5 ppm), pyrazolo[1,5-a]pyrazine protons (δ 8.0–9.0 ppm), and the methyl group (δ 2.3–2.6 ppm), similar to N-(2-bromo-4-methylphenyl)-2-(5-methyl-2-phenylpyrazolo[1,5-a]pyrimidin-7-yl)acetamide ().

Table 2: Spectral Data Comparison

Compound IR (C=O, cm⁻¹) ¹H NMR (Key Signals, δ ppm) Reference
Target Compound ~1670 8.0–9.0 (pyrazine), 7.2–8.5 (naphthalene)
6b () 1682 5.38 (–NCH2CO–), 8.36 (triazole)
N-(3-Chloro-4-fluorophenyl)-2-(naphthalen-1-yl)acetamide 1678 7.20–8.36 (naphthalene), 10.79 (–NH)

Q & A

Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be tailored to improve yield?

The compound can be synthesized via 1,3-dipolar cycloaddition between azide and alkyne precursors in solvents like tert-butanol-water mixtures, catalyzed by Cu(OAc)₂ . Key parameters to optimize include solvent ratios (e.g., 3:1 t-BuOH:H₂O), reaction time (6–8 hours), and catalyst loading (10 mol%). Post-synthesis purification via recrystallization (ethanol) ensures high purity . For derivatives, modifying substituents on the phenylacetamide or naphthalene moieties may require adjusting stoichiometry or temperature .

Q. Which spectroscopic techniques are critical for structural validation, and what spectral markers distinguish this compound?

  • IR Spectroscopy : Look for characteristic peaks:
  • C=O stretch (~1670–1682 cm⁻¹) confirms the acetamide backbone.
  • C–N and C–O stretches (~1250–1300 cm⁻¹) validate triazole and ether linkages .
    • NMR :
  • ¹H NMR : Protons on the pyrazolo[1,5-a]pyrazine ring appear as distinct singlets (δ 8.36 ppm for triazole H) .
  • ¹³C NMR : Carbonyl carbons (C=O) resonate at ~165 ppm, while aromatic carbons range from 105–153 ppm .
    • HRMS : Confirm molecular ion [M+H]⁺ with <1 ppm error (e.g., C21H18ClN4O2: 393.1118 calculated vs. 393.1112 observed) .

Q. How does the sulfanyl (S–) linkage influence the compound’s reactivity or binding properties?

The sulfanyl group enhances electron delocalization across the pyrazolo[1,5-a]pyrazine system, potentially increasing stability and π-π stacking interactions with biological targets. Computational studies (e.g., DFT) can quantify charge distribution . Experimentally, replacing the sulfanyl with sulfone (–SO₂–) alters solubility and hydrogen-bonding capacity .

Advanced Research Questions

Q. How can crystallographic data resolve contradictions in proposed molecular geometries?

Single-crystal X-ray diffraction reveals dihedral angles (e.g., 60.5° between naphthalene and chlorophenyl planes) and hydrogen-bonding networks (N–H···O) that stabilize the lattice . Discrepancies between computational models (e.g., Gaussian-optimized geometries) and experimental data may arise from crystal packing effects, requiring refinement of force fields .

Q. What strategies mitigate challenges in synthesizing derivatives with bulky substituents (e.g., naphthalen-1-yl)?

  • Steric hindrance : Use high-boiling solvents (e.g., DMF) to improve solubility of bulky intermediates.
  • Catalyst screening : Replace Cu(OAc)₂ with Pd-based catalysts for cross-coupling reactions involving hindered aryl groups .
  • Microwave-assisted synthesis : Reduces reaction time and improves yield for sterically demanding reactions .

Q. How can in vitro and in vivo activity data be reconciled when designing SAR studies?

  • In vitro assays : Prioritize targets with structural homology to the compound’s binding sites (e.g., kinase domains due to pyrazine’s ATP-mimetic properties).
  • In vivo pharmacokinetics : Adjust substituents (e.g., –OCH₃ or –Cl) to modulate logP and bioavailability. For example, chloro substituents enhance membrane permeability but may increase toxicity .

Methodological Considerations

Q. What experimental designs optimize DoE (Design of Experiments) for reaction parameter screening?

Use response surface methodology (RSM) with variables:

  • Catalyst concentration (5–15 mol%),
  • Temperature (25–80°C),
  • Solvent polarity (water content: 10–30%). Analyze via ANOVA to identify significant factors .

Q. How can computational tools predict metabolic pathways or toxicity?

  • ADMET Prediction : Software like SwissADME calculates bioavailability radar plots, highlighting risks like high topological polar surface area (>140 Ų), which may limit blood-brain barrier penetration .
  • Docking Studies : AutoDock Vina models interactions with CYP450 enzymes to predict metabolic hotspots (e.g., oxidation at pyrazine sulfur) .

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